(1H-Benzo[d]imidazol-2-yl)(phenyl)methanamine dihydrochloride
Description
Structural Characterization of (1H-Benzo[d]imidazol-2-yl)(phenyl)methanamine Dihydrochloride
Molecular Geometry and Crystallographic Analysis
The crystal structure of this compound remains unreported in the literature. However, insights can be inferred from analogous benzimidazole salts. For example, the parent compound, (1H-benzo[d]imidazol-2-yl)(phenyl)methanamine (PubChem CID: 2771998), adopts a planar benzimidazole ring system fused to a phenyl-substituted methanamine moiety. Protonation at the amine nitrogen and benzimidazole nitrogen atoms in the dihydrochloride form likely introduces charge-assisted hydrogen bonds, stabilizing the crystal lattice.
In related Schiff base compounds, such as phenylmethanaminium (E)-4-((benzylimino)methyl)benzoate, X-ray diffraction reveals that N–H···O and C–H···O interactions dominate crystal packing. Similarly, the dihydrochloride salt of this compound is expected to exhibit a layered structure stabilized by ionic interactions between the protonated amine groups and chloride counterions, alongside weaker C–H···π and π–π stacking interactions involving the aromatic rings. Density functional theory (DFT) studies on analogous systems suggest that planarity in the benzimidazole ring enhances conjugation, influencing electronic properties such as polarizability.
Table 1: Key Physicochemical Properties
Spectroscopic Identification Methods
Nuclear Magnetic Resonance (NMR) Spectral Features
The $$ ^{13}\text{C} $$ NMR spectrum of the free base (1H-benzimidazol-2-yl)(phenyl)methanamine (CID 2771998) reveals distinct signals for the benzimidazole carbons (δ 110–150 ppm), the methanamine carbon (δ 45–55 ppm), and the phenyl group carbons (δ 125–140 ppm). Protonation in the dihydrochloride form shifts these signals due to changes in electron density. For example, the methanamine carbon adjacent to the protonated amine group typically deshields, appearing downfield by 5–10 ppm.
In 2-(aminomethyl)benzimidazole dihydrochloride, $$ ^{13}\text{C} $$ NMR studies resolved three pKa values (3.10, 7.62, 12.54), corresponding to sequential deprotonation of the amine and benzimidazole groups. Similar stepwise protonation likely occurs in this compound, with the benzimidazole nitrogen (pKa ~5–7) and amine group (pKa ~9–11) acting as protonation sites.
Infrared (IR) Vibrational Signatures
The IR spectrum of the dihydrochloride salt features characteristic bands for N–H stretching (2500–3300 cm$$ ^{-1} $$), aromatic C–H bending (700–900 cm$$ ^{-1} $$), and C=N/C–C ring vibrations (1450–1600 cm$$ ^{-1} $$). The presence of hydrochloride salts introduces broad O–H stretches from hydrated water molecules (3200–3600 cm$$ ^{-1} $$) and Cl$$ ^- $$ counterion vibrations below 600 cm$$ ^{-1} $$. Comparative studies on benzylamine derivatives show that protonation red-shifts N–H stretching frequencies by 50–100 cm$$ ^{-1} $$ due to increased hydrogen bonding.
Comparative Analysis with Benzimidazole Core Derivatives
The structural and electronic features of this compound diverge significantly from simpler benzimidazole derivatives:
2-(Aminomethyl)benzimidazole dihydrochloride (CID 2723957) :
Benzylamine (C$$ _6$$H$$ _5$$CH$$ _2$$NH$$ _2$$) :
Schiff base derivatives :
- Compounds like phenylmethanaminium (E)-4-((benzylimino)methyl)benzoate exhibit stronger NLO responses due to extended conjugation, a trait potentially achievable in the target compound via structural modification.
Properties
IUPAC Name |
1H-benzimidazol-2-yl(phenyl)methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3.2ClH/c15-13(10-6-2-1-3-7-10)14-16-11-8-4-5-9-12(11)17-14;;/h1-9,13H,15H2,(H,16,17);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZMHXCJWCWJXNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=NC3=CC=CC=C3N2)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1H-Benzo[d]imidazol-2-yl)(phenyl)methanamine dihydrochloride typically involves the reaction of an aromatic aldehyde with o-phenylenediamine. In the presence of N,N-dimethylformamide and sulfur, the desired product is obtained . The reaction conditions are mild, making the process efficient and cost-effective.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The compound is usually purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
(1H-Benzo[d]imidazol-2-yl)(phenyl)methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted benzimidazole derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield.
Major Products Formed
The major products formed from these reactions include various benzimidazole derivatives, which have significant applications in pharmaceuticals and materials science.
Scientific Research Applications
Antibacterial Activity
Research has demonstrated that derivatives of benzimidazole exhibit notable antibacterial properties. A study highlighted the synthesis of imidazole derivatives that were effective against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The compound's structure allows for modifications that can enhance its bioactivity against resistant strains .
Anticancer Potential
Benzimidazole derivatives have been explored for their anticancer properties. A series of compounds based on the benzimidazole scaffold showed significant cytotoxicity against different cancer cell lines. The mechanism often involves the inhibition of key enzymes involved in tumor growth and proliferation .
Case Study: Synthesis and Evaluation
A recent study synthesized a new series of benzimidazole derivatives, including (1H-Benzo[d]imidazol-2-yl)(phenyl)methanamine dihydrochloride, which were evaluated for their biological activities. The results indicated promising anticancer and antibacterial effects, showcasing the compound's versatility in therapeutic applications .
Synthetic Methodologies
The compound has been utilized in various synthetic pathways due to its ability to form C–N bonds effectively. It serves as a precursor in the synthesis of more complex molecular structures.
One-Pot Reactions
Recent advancements have introduced one-pot synthesis methods that simplify the production of benzimidazole derivatives. For instance, reactions involving aromatic aldehydes and o-phenylenediamine yield (1H-Benzo[d]imidazol-2-yl)(phenyl)methanone under mild conditions, demonstrating the compound's utility in synthetic chemistry .
Material Science Applications
Benzimidazole derivatives are increasingly being studied for their potential use in material sciences due to their unique electronic properties. They can be incorporated into polymers or used as ligands in coordination chemistry.
Case Study: Coordination Complexes
Research into coordination complexes involving this compound has shown promising results in catalysis and sensor applications. The compound's ability to coordinate with metal ions enhances its functionality in various chemical processes .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of (1H-Benzo[d]imidazol-2-yl)(phenyl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Key Observations :
- Chain Length : Ethyl-linked analogs (e.g., 2-(1H-benzo[d]imidazol-2-yl)ethanamine dihydrochloride) exhibit improved pharmacokinetic profiles due to increased lipophilicity .
- Aromatic Substitutions : Phenyl or benzamide groups enhance target specificity, as seen in antiviral studies .
- Hybrid Structures: Thiazolidinone or oxadiazole rings amplify bioactivity; for example, thiazolidinone derivatives show MIC values as low as 6.25 µg/mL against Pseudomonas aeruginosa .
Antimicrobial Activity
- (1H-Benzo[d]imidazol-2-yl)methanamine dihydrochloride : Demonstrates broad-spectrum antimicrobial activity, with 10a (free base) being the most potent derivative in a study against Candida albicans (MIC = 12.5 µg/mL) .
- Schiff Base Derivatives : Compounds like N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2,4-dimethoxybenzamide show synergistic effects in dual-target antiviral therapies .
- Thiazolidinone Hybrids: Exhibit >95% inhibition of Aspergillus niger at 50 µg/mL, attributed to the electron-withdrawing thiazolidinone moiety .
Pharmacological Advantages and Limitations
- Advantages :
- Limitations: Hydrochloride salts may exhibit reduced bioavailability in non-polar environments . Phenyl-substituted derivatives require complex purification steps, lowering synthetic yields .
Biological Activity
(1H-Benzo[d]imidazol-2-yl)(phenyl)methanamine dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant case studies and research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 1H-benzimidazole derivatives with phenylmethanamine under reductive amination conditions. This process is often facilitated by reducing agents such as sodium cyanoborohydride, yielding high-purity products suitable for biological evaluation .
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial and antifungal activities. In vitro studies have demonstrated its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent in treating infections .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies involving palladium(II) and platinum(II) complexes of benzimidazole derivatives have shown promising results in sensitizing cancer cells to radiation therapy. For instance, certain complexes demonstrated the ability to induce apoptosis in melanoma cells through mechanisms involving reactive oxygen species (ROS) generation and DNA damage .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against S. aureus and E. coli | |
| Anticancer | Induces apoptosis in melanoma cells | |
| Enzyme Inhibition | Non-competitive inhibition of α-glucosidase |
The biological activity of this compound can be attributed to its interaction with specific molecular targets. The imidazole ring facilitates coordination with metal ions and hydrogen bonding, which modulates enzyme activity and signal transduction pathways. For example, the compound has been shown to bind at allosteric sites on enzymes like α-glucosidase, leading to non-competitive inhibition .
Case Studies
- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against various pathogens, highlighting its potential as a lead compound for developing new antibiotics .
- Cancer Research : In a series of experiments, complexes derived from benzimidazole showed enhanced anticancer activity when combined with chemotherapeutic agents, indicating synergistic effects that could improve treatment outcomes for patients with resistant tumors .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (1H-Benzo[d]imidazol-2-yl)(phenyl)methanamine dihydrochloride, and how do reaction conditions influence yield?
- Methodology : The compound is synthesized via multi-step protocols. A common approach involves:
Condensation of o-phenylenediamine with carboxylic acid derivatives or aldehydes to form the benzimidazole core .
Substitution at the 2-position of the benzimidazole with a phenylmethanamine group via reductive amination or nucleophilic substitution .
Dihydrochloride salt formation using HCl in ethanol or methanol .
- Key Variables : Reaction temperature (e.g., 80–100°C for cyclization), solvent polarity (e.g., polyphosphoric acid for acid catalysis), and stoichiometry of intermediates (e.g., 1:1 molar ratio for amine-aldehyde coupling) significantly impact yields .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methods :
- IR Spectroscopy : Identifies functional groups (e.g., N-H stretches at ~3400 cm⁻¹ for benzimidazole; C-N stretches at ~1600 cm⁻¹) .
- ¹H/¹³C NMR : Confirms proton environments (e.g., δ 7.2–8.1 ppm for aromatic protons; δ 3.5–4.0 ppm for methylene groups adjacent to amines) .
- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]⁺ peaks at m/z 283.1 for the free base) .
- Elemental Analysis : Ensures purity (C, H, N deviations < ±0.4% from theoretical values) .
Q. What preliminary biological activities have been reported for benzimidazole derivatives structurally related to this compound?
- Findings :
- Antimicrobial Activity : Derivatives with nitro or chloro substituents on the phenyl ring show MIC values of 2–8 µg/mL against Candida albicans .
- Antitumor Potential : Analogues like 2-chloro-3-(1H-benzimidazol-2-yl)quinoline induce apoptosis in HeLa cells (IC₅₀ = 12.5 µM) via EGFR inhibition .
- Table 1 : Structure-Activity Relationship (SAR) for Benzimidazole Derivatives
| Substituent (R) | Biological Activity | IC₅₀/MIC | Reference |
|---|---|---|---|
| -NO₂ (para) | Antifungal | 4 µg/mL | |
| -Cl (meta) | Anticancer | 12.5 µM |
Advanced Research Questions
Q. How can synthetic routes be optimized to improve scalability and reduce byproducts?
- Strategies :
- Catalytic Optimization : Use ZnCl₂ or CuI to accelerate cyclization steps (yield improvement from 60% to 85%) .
- Solvent Engineering : Replace polyphosphoric acid with biodegradable ionic liquids to reduce waste .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 hrs to 2 hrs for imine formation) .
Q. What computational approaches are used to predict the compound’s pharmacokinetic and optoelectronic properties?
- Methods :
- Molecular Docking : Evaluates binding affinity to targets like EGFR (e.g., docking score = −9.2 kcal/mol for derivatives) .
- DFT Calculations : Predicts nonlinear optical (NLO) properties (e.g., hyperpolarizability β = 1.5 × 10⁻³⁰ esu) .
- ADMET Prediction : Uses SwissADME to assess bioavailability (e.g., LogP = 2.1; TPSA = 65 Ų) .
Q. How do structural modifications (e.g., halogenation, alkylation) influence cytotoxicity and selectivity?
- Case Study :
- Halogenation : Chloro-substituted derivatives exhibit 3-fold higher cytotoxicity (IC₅₀ = 5.2 µM) against MCF-7 cells compared to methyl derivatives .
- Alkylation : N-Methylation reduces hepatotoxicity (e.g., ALT levels decrease from 120 U/L to 45 U/L in murine models) .
Q. What crystallographic data are available for this compound, and how does protonation state affect solubility?
- Data :
- Crystal Structure : Monoclinic system (space group P2₁/c) with dihedral angles of 85° between benzimidazole and phenyl planes .
- Solubility : Dihydrochloride salt improves aqueous solubility (25 mg/mL in H₂O) compared to the free base (2 mg/mL) .
Contradictions and Limitations
- Antimicrobial vs. Antitumor Activity : Nitro-substituted derivatives show strong antifungal activity but poor anticancer selectivity, suggesting divergent SAR pathways .
- Synthetic Yields : Traditional methods report 60–70% yields, while microwave-assisted synthesis claims >85%, necessitating validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
